N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]propanamide
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Overview
Description
N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]propanamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure. This particular compound is characterized by the presence of an ethoxyphenyl group and a propanamide group attached to the thiazole ring.
Preparation Methods
The synthesis of N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]propanamide typically involves the reaction of 4-ethoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized to form the thiazole ring. The final step involves the acylation of the thiazole derivative with propanoyl chloride to yield the desired compound . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or acetic acid to facilitate the reactions.
Chemical Reactions Analysis
N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiazole derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it has been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission . Additionally, the compound can interact with DNA and proteins, leading to its anticancer and antimicrobial activities .
Comparison with Similar Compounds
N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]propanamide can be compared with other thiazole derivatives, such as:
N-(4-bromophenyl)-N-[4-(4-ethoxyphenyl)-5-propyl-1,3-thiazol-2-yl]propanamide: This compound has similar structural features but includes a bromophenyl group, which may alter its biological activities and chemical reactivity.
2-cyano-3-(pyrazol-4-yl)-N-(thiazol-2-yl)acrylamide: This derivative contains a cyano and pyrazolyl group, which contribute to its unique properties and applications in DNA binding and anticancer research.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct biological and chemical properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-3-13(17)16-14-15-12(9-19-14)10-5-7-11(8-6-10)18-4-2/h5-9H,3-4H2,1-2H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXMXGLIXHIYSMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NC(=CS1)C2=CC=C(C=C2)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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